While the specific molecular structure of 3-(2-phenyl-1H-indol-3-yl)propanoic acid is not explicitly analyzed in the provided papers, related indole derivatives provide valuable insights. These compounds often exhibit planarity within individual rings, with varying dihedral angles between the rings depending on substituents and their positions. For example, in the crystal structure of ethyl 2-{2-[(1-methyl-2-phenyl-1H-indol-3-yl)diazenyl]thiazol-4-yl}acetate, the thiazole and phenyl rings are oriented at dihedral angles of 13.33° and 50.60° relative to the indole ring system, respectively. []
Applications
Anti-inflammatory agents: Indole compounds, including those with structural similarities to the target compound, have been explored for their potential in treating inflammation. Their mechanism often involves modulating inflammatory pathways or targeting specific enzymes like COX-2. []
Anticancer agents: Certain indole derivatives have shown promise as anticancer agents by inhibiting enzymes involved in tumor growth and progression, such as HDAC. []
Antimicrobial agents: Some indole-containing compounds exhibit antimicrobial activity against various bacterial and fungal strains. This activity can stem from their ability to disrupt microbial cell walls, interfere with DNA replication, or inhibit essential enzymes. []
Antioxidant agents: Indole compounds, including those structurally similar to the target compound, have demonstrated antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. []
Compound Description: This compound, denoted as 4k, acts as a potent GPR40 agonist, exhibiting both glucose-stimulated insulin secretion (GSIS) and glucagon-like peptide 1 (GLP-1) secretory effects []. Unlike previously reported GPR40 partial agonists that solely activate the Gq pathway, 4k activates both the Gq and Gs signaling pathways, characterizing it as a GPR40 full agonist [].
Relevance: This compound shares the core structure of 3-(2-phenyl-1H-indol-3-yl)propanoic acid with an added fluorine atom and a methyl group on the phenyl ring at the 2-position of the indole moiety. This structural modification contributes to its distinct GPR40 full agonist activity [].
Compound Description: Identified as 4o, this compound demonstrates significant potential as a novel GPR40 full agonist for type 2 diabetes treatment []. It effectively improves glycemic control in both C57BL/6J and db/db mice and elevates plasma-active GLP-1 levels in C57BL/6J mice []. Similar to 4k, this compound activates both the Gq and Gs signaling pathways, distinguishing it from previously identified partial agonists [].
Relevance: This compound is structurally analogous to 3-(2-phenyl-1H-indol-3-yl)propanoic acid, featuring two methyl group substitutions on the phenyl ring at the 2- and 5-positions of the indole framework []. These modifications are likely responsible for its enhanced activity and promising therapeutic profile [].
Compound Description: This compound functions as a novel bidentate Schiff base ligand []. It displays characteristic metal-centered electroactivity in the range of -1.02 to +0.7 V when complexed with Mn(II), Co(II), and Cu(II) in DMSO solution []. The electrochemical behavior of the resulting complexes is influenced by the central metal atom's structure and confirmation within the coordination compounds [].
Relevance: This Schiff base incorporates the structure of 3-(2-phenyl-1H-indol-3-yl)propanoic acid. The phenyl ring of the target compound is replaced by a 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone moiety attached to the amino group of the propanoic acid side chain via an imine linkage []. This modification highlights the versatility of the core structure for designing metal-binding ligands.
Compound Description: This eight-membered azadiperoxide demonstrates high cytotoxic activity against tumor cell lines Jurkat, K562, U937, and HL60 []. It acts as an inducer of apoptosis and influences the cell cycle, suggesting potential applications in anticancer therapies [].
Relevance: This compound shares a core structure with 3-(2-phenyl-1H-indol-3-yl)propanoic acid, where the phenyl ring is replaced with a 7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl substituent at the 2-position of the propanoic acid chain []. This structural alteration significantly contributes to its cytotoxic properties and antitumor activity [].
Compound Description: Synthesized from Tryptophan and Salicylaldehyde, this Schiff base exhibits remarkable antimicrobial activity against bacteria, fungi, and Mycobacterium tuberculosis [].
Relevance: Similar to compound 3, this Schiff base incorporates the structure of 3-(2-phenyl-1H-indol-3-yl)propanoic acid as its backbone. Here, the phenyl ring is replaced with a 2-hydroxybenzylidene group attached to the amino group of the propanoic acid side chain via an imine bond [].
Compound Description: SSR149415 stands out as the first reported selective, non-peptide antagonist for the vasopressin V1b receptor []. It exhibits nanomolar affinity for both animal and human V1b receptors while demonstrating significantly lower affinity for rat and human V1a, V2, and oxytocin receptors []. This compound acts as a full antagonist and effectively inhibits the arginine vasopressin (AVP)-induced Ca2+ increase in cells expressing rat or human V1b receptors [].
Relevance: Although structurally more complex, SSR149415 shares the indole-3-propanoic acid moiety present in 3-(2-phenyl-1H-indol-3-yl)propanoic acid. The modifications on the indole ring and the presence of the pyrrolidine carboxamide group likely contribute to its selectivity for the V1b receptor [].
Digyaindoleacid A (2-(1-(4-Hydroxyphenyl)-3-oxobut-1-en-2-yloxy)-3-(1H-indol-3-yl)propanoic acid)
Compound Description: Digyaindoleacid A, a novel indole alkaloid isolated from Paenibacillus sp. DE2SH found in Ghanaian mangrove rhizosphere soils, exhibits significant trypanocidal activity against Trypanosoma brucei subsp. brucei strain GUTat 3.1 (IC50 = 5.21 μM) []. It demonstrates a higher selectivity for the parasite compared to the standard drug diminazene aceturate, indicating a potentially safer treatment option [].
Relevance: Digyaindoleacid A incorporates the 3-(1H-indol-3-yl)propanoic acid core structure of 3-(2-phenyl-1H-indol-3-yl)propanoic acid. The key structural difference lies in the presence of a 2-(1-(4-hydroxyphenyl)-3-oxobut-1-en-2-yloxy) substituent at the 2-position of the propanoic acid chain [], which may be responsible for its trypanocidal activity.
Compound Description: These compounds demonstrate potent in vitro inhibition of the human classical complement pathway, suggesting potential applications in treating complement-mediated diseases []. Notably, several of these compounds also effectively suppress the complement-dependent reverse passive Arthus reaction (RPAR) in guinea pigs [].
Relevance: These compounds are closely related to 3-(2-phenyl-1H-indol-3-yl)propanoic acid, sharing the 2-phenyl-1H-indol-3-yl core structure. The key distinction lies in the replacement of the propanoic acid side chain with a cyclohexane-1-carboxylic acid moiety []. This structural change contributes to their specific inhibitory activity on the complement pathway [].
Compound Description: JNJ-26131300 serves as a CCR2 antagonist, showcasing its potential in modulating chemokine receptor activity [].
Relevance: Although structurally distinct from 3-(2-phenyl-1H-indol-3-yl)propanoic acid, JNJ-26131300 incorporates a similar indole-3-propanoic acid core structure with modifications. The presence of the piperidine rings and trifluorophenyl group contributes to its specific interaction with the CCR2 receptor [].
Compound Description: Gö6983, a known protein kinase C (PKC) inhibitor, surprisingly also acts as a direct L-type Ca2+ channel inhibitor with an IC50 of approximately 10 μM []. This finding raises questions about the interpretation of experiments using Gö6983 at concentrations of 10 μM or higher, particularly regarding the regulatory role of PKC on L-type Ca2+ channels [].
Relevance: While structurally distinct from 3-(2-phenyl-1H-indol-3-yl)propanoic acid, Gö6983 shares the indole moiety, highlighting the importance of this group in interacting with biological targets. The presence of the maleimide group, dimethylaminopropyl chain, and methoxy group on the indole ring in Gö6983 contributes to its inhibitory activity on both PKC and L-type Ca2+ channels [].
Compound Description: NVP-LAQ824 is identified as a novel inhibitor of human histone deacetylase (HDAC), exhibiting potent enzyme inhibition with an IC50 of less than 400 nM []. Notably, this compound demonstrates significant dose-related activity in both HCT116 colon and A549 lung tumor models, displaying a high maximum tolerated dose (MTD) and low gross toxicity []. Due to these promising properties, NVP-LAQ824 entered human clinical trials in 2002 [].
Relevance: Although structurally diverse, NVP-LAQ824 shares the indole-3-ethyl moiety present in 3-(2-phenyl-1H-indol-3-yl)propanoic acid. The modifications to the ethyl chain, including the hydroxyethyl and amino groups, along with the presence of the propenamide group, likely contribute to its HDAC inhibitory activity and antitumor properties [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.